molecular formula C11H11N3O5S2 B7595446 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid

3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid

Cat. No. B7595446
M. Wt: 329.4 g/mol
InChI Key: ANWVHUHLXGBTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid, also known as BTA-EG6, is a chemical compound used in scientific research. It is a small molecule inhibitor that has been found to have potential applications in cancer therapy, as well as in the study of protein-protein interactions.

Mechanism of Action

3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid works by binding to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the interaction between the two proteins, leading to the activation of the p53 pathway.
Biochemical and Physiological Effects:
The activation of the p53 pathway by this compound can lead to a number of biochemical and physiological effects. These include the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis. These effects make this compound a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid in lab experiments is its specificity for the MDM2-p53 interaction. This specificity allows for the selective inhibition of this interaction, without affecting other protein-protein interactions. However, one limitation of using this compound is its relatively low potency, which can limit its effectiveness in certain experiments.

Future Directions

There are a number of future directions for the use of 3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid in scientific research. One potential direction is the development of more potent inhibitors of the MDM2-p53 interaction. Another direction is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, the use of this compound in the study of other protein-protein interactions could lead to the development of new therapies for a variety of diseases.

Synthesis Methods

3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with 3-amino-oxolane-2-carboxylic acid in the presence of a base such as triethylamine. The resulting product can then be purified using column chromatography.

Scientific Research Applications

3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid has been used in a number of scientific research applications, particularly in the study of protein-protein interactions. It has been found to be effective in inhibiting the interaction between the proteins MDM2 and p53, which are involved in the regulation of cell growth and division. This inhibition can lead to the activation of the p53 pathway, which is important in the prevention of cancer.

properties

IUPAC Name

3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5S2/c15-10(16)11(4-5-19-6-11)14-21(17,18)8-3-1-2-7-9(8)13-20-12-7/h1-3,14H,4-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWVHUHLXGBTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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